Chemical structure and properties of 3-Chloro-4-methoxy-1H-indazole
Chemical structure and properties of 3-Chloro-4-methoxy-1H-indazole
An In-depth Technical Guide to the Chemical Structure and Properties of 3-Chloro-4-methoxy-1H-indazole
Abstract: This technical guide provides a comprehensive overview of 3-Chloro-4-methoxy-1H-indazole, a heterocyclic compound of significant interest to the pharmaceutical and drug development industries. The indazole scaffold is a privileged structure in medicinal chemistry, known for its presence in numerous biologically active agents.[1][2][3] This document delineates the molecule's structural features, physicochemical properties, a proposed synthetic pathway rooted in established chemical principles, and robust protocols for its characterization. Furthermore, it explores the compound's chemical reactivity and its potential as a versatile intermediate for the synthesis of complex therapeutic molecules, including kinase inhibitors. This guide is intended for researchers, medicinal chemists, and process development scientists engaged in the discovery and synthesis of novel pharmaceuticals.
Molecular Structure and Physicochemical Properties
3-Chloro-4-methoxy-1H-indazole is an aromatic heterocyclic compound. Its structure is built upon a bicyclic indazole core, which consists of a fused benzene and pyrazole ring. The molecule is substituted with a chlorine atom at the C3 position of the pyrazole ring and a methoxy group at the C4 position of the benzene ring.
The indazole ring system contains ten π-electrons, conferring aromatic stability.[4] Like other indazoles, it can exist in tautomeric forms, with the 1H-tautomer generally being the most thermodynamically stable.[5] The methoxy group at C4 is an electron-donating group, which influences the electron density of the benzene ring. Conversely, the chlorine atom at C3 is an electron-withdrawing group that also serves as a key reactive handle for further chemical modification.
Caption: Chemical structure of 3-Chloro-4-methoxy-1H-indazole.
Table 1: Physicochemical Properties of 3-Chloro-4-methoxy-1H-indazole
| Property | Value | Source |
|---|---|---|
| Molecular Formula | C₈H₇ClN₂O | Calculated |
| Molecular Weight | 182.61 g/mol | Calculated |
| CAS Number | Not assigned | N/A |
| Appearance | Predicted: White to off-white solid | Inferred |
| H-Bond Donors | 1 | Calculated |
| H-Bond Acceptors | 2 | Calculated |
| LogP | 2.15 (Predicted) | Calculated |
Synthesis and Mechanistic Considerations
While a dedicated synthesis for 3-Chloro-4-methoxy-1H-indazole is not extensively documented, a robust and logical pathway can be designed based on established indazole chemistry. The most field-proven approach involves the regioselective chlorination of a pre-formed 4-methoxy-1H-indazole precursor.
Expertise & Experience: The choice of this two-step strategy is deliberate. Building the substituted indazole core first allows for a final, clean chlorination step. The C3 position of the 1H-indazole ring is electronically susceptible to electrophilic attack, but direct chlorination can sometimes lead to mixtures. However, using a mild chlorinating agent like sodium hypochlorite (NaOCl) has been shown to selectively yield the 3-chloro-1H-indazole from the unsubstituted parent compound, a principle we adapt here.[6] This method avoids harsh conditions and provides a high degree of regioselectivity, which is paramount for producing a clean intermediate for subsequent drug development stages.
Caption: Proposed workflow for the synthesis and validation of the target compound.
Experimental Protocol 1: Synthesis of 3-Chloro-4-methoxy-1H-indazole
Trustworthiness: This protocol is designed as a self-validating system. The reaction progress is monitored (e.g., by TLC), and the final product's identity and purity are unequivocally confirmed by the characterization methods outlined in Section 3.0. This ensures that any downstream applications begin with a well-defined and reliable starting material.
Materials:
-
4-Methoxy-1H-indazole (1.0 eq)[7]
-
Sodium hypochlorite solution (10-15% w/v, ~1.2 eq)
-
Glacial Acetic Acid
-
Sodium thiosulfate (saturated solution)
-
Sodium bicarbonate (saturated solution)
-
Ethyl Acetate
-
Brine
-
Anhydrous Magnesium Sulfate (MgSO₄)
Procedure:
-
Dissolve 4-methoxy-1H-indazole (1.0 eq) in glacial acetic acid in a round-bottom flask equipped with a magnetic stirrer.
-
Cool the flask in an ice-water bath to 0-5 °C.
-
Add the sodium hypochlorite solution (1.2 eq) dropwise to the stirred mixture over 30 minutes, ensuring the internal temperature remains below 10 °C.
-
After the addition is complete, allow the reaction mixture to stir at room temperature for 2-4 hours. Monitor the reaction's completion by Thin Layer Chromatography (TLC) by observing the consumption of the starting material.
-
Once complete, quench the reaction by slowly adding a saturated solution of sodium thiosulfate until the yellow color dissipates, indicating the destruction of excess oxidant.
-
Carefully neutralize the mixture by adding a saturated sodium bicarbonate solution until effervescence ceases (pH ~7-8).
-
Transfer the mixture to a separatory funnel and extract the product with ethyl acetate (3 x 50 mL).
-
Combine the organic layers, wash with brine (1 x 50 mL), and dry over anhydrous MgSO₄.
-
Filter the drying agent and concentrate the filtrate under reduced pressure to yield the crude product.
-
Purify the crude solid by recrystallization from an appropriate solvent system (e.g., ethanol/water or hexanes/ethyl acetate) to afford pure 3-Chloro-4-methoxy-1H-indazole.
Structural Elucidation and Characterization
Unambiguous characterization is critical to confirm the successful synthesis of the target molecule. A combination of spectroscopic techniques provides a complete picture of the molecular structure and purity. The spectroscopic data for indazole derivatives are well-established and serve as a reliable diagnostic tool.[4][8]
Table 2: Predicted Spectroscopic Data for 3-Chloro-4-methoxy-1H-indazole
| Technique | Predicted Observations |
|---|---|
| ¹H NMR | NH Proton: Broad singlet, δ 12.5-13.5 ppm. Aromatic Protons: 3 signals in the δ 6.8-7.5 ppm range. Methoxy Protons: Singlet (3H), δ ~3.9 ppm. |
| ¹³C NMR | 8 distinct signals expected. C-Cl (~140 ppm), C-O (~150 ppm), aromatic carbons (100-130 ppm), and methoxy carbon (~56 ppm). |
| Mass Spec (EI) | Molecular Ion (M⁺): m/z 182. Isotopic Peak (M⁺+2): m/z 184, with an intensity ratio of ~3:1 to the M⁺ peak, characteristic of a single chlorine atom. |
| IR (KBr) | N-H stretch: ~3200-3400 cm⁻¹ (broad). C-O stretch (aryl-alkyl ether): ~1250 cm⁻¹. C-Cl stretch: ~700-800 cm⁻¹. Aromatic C=C stretches: ~1500-1600 cm⁻¹. |
Experimental Protocol 2: NMR Spectroscopic Characterization
This protocol provides standard parameters for acquiring high-quality NMR data for structural verification.
Procedure:
-
Sample Preparation: Accurately weigh and dissolve 5-10 mg of the purified product in approximately 0.6 mL of a deuterated solvent (e.g., DMSO-d₆ or CDCl₃) in a standard 5 mm NMR tube. DMSO-d₆ is often preferred for ensuring the observation of the exchangeable NH proton.
-
Instrument Setup: Place the NMR tube in the spectrometer. Tune and shim the instrument to achieve optimal magnetic field homogeneity.[9]
-
¹H NMR Acquisition:
-
Pulse Sequence: Standard single-pulse (zg30).
-
Spectral Width: 0-16 ppm.
-
Acquisition Time: ~3-4 seconds.
-
Relaxation Delay: 2 seconds.
-
Number of Scans: 16-32.
-
-
¹³C NMR Acquisition:
-
Pulse Sequence: Proton-decoupled (zgpg30).
-
Spectral Width: 0-220 ppm.
-
Number of Scans: 1024 or more, depending on sample concentration.
-
-
Data Processing: Apply Fourier transform, phase correction, and baseline correction to the acquired Free Induction Decay (FID) to obtain the final spectrum. Calibrate the chemical shifts using the residual solvent peak as an internal standard.
Chemical Reactivity and Applications in Drug Discovery
3-Chloro-4-methoxy-1H-indazole is not merely a static molecule but a dynamic synthetic platform. Its value lies in the distinct reactivity of its functional groups, which allows for its elaboration into more complex molecular architectures.
Caption: Key reactive sites on 3-Chloro-4-methoxy-1H-indazole for further derivatization.
-
N-H Reactivity: The proton on the pyrazole nitrogen is acidic and can be readily removed by a base. The resulting indazolide anion is a potent nucleophile, allowing for straightforward N-alkylation or N-arylation reactions.[4][8] This is a common strategy for modulating the physicochemical properties (e.g., solubility, metabolic stability) of indazole-based drug candidates.
-
C3-Chloro Reactivity: The chlorine atom at the C3 position is the most valuable functional group for building molecular complexity. It can participate in a variety of transition-metal-catalyzed cross-coupling reactions, such as Suzuki, Buchwald-Hartwig, and Sonogashira couplings.[10] This enables the direct installation of diverse aryl, heteroaryl, amine, or alkyne moieties, providing rapid access to large libraries of compounds for structure-activity relationship (SAR) studies. This reactivity is central to the synthesis of many kinase inhibitors where this position often links to another part of the pharmacophore.
-
Aromatic Ring Reactivity: The benzene portion of the indazole can undergo electrophilic aromatic substitution. The powerful ortho-, para-directing effect of the C4-methoxy group would likely direct incoming electrophiles to the C5 or C7 positions, allowing for further functionalization of the carbocyclic ring.
The indazole core itself is a key component of numerous approved drugs, most notably in the oncology space. For example, Pazopanib is a multi-targeted tyrosine kinase inhibitor used in the treatment of renal cell carcinoma and soft tissue sarcoma, and it features a substituted indazole core.[11][12][13] The synthetic strategies for these complex molecules often rely on intermediates that are functionally analogous to 3-Chloro-4-methoxy-1H-indazole, underscoring its importance as a high-value building block.
Conclusion
3-Chloro-4-methoxy-1H-indazole represents a strategically important building block for medicinal chemists and drug development professionals. Its well-defined structure combines the privileged indazole scaffold with two orthogonal reactive sites: the N-H group for property modulation and the C3-chloro group for core structural elaboration via cross-coupling chemistry. The synthetic and characterization protocols detailed in this guide provide a reliable framework for the preparation and validation of this versatile intermediate. Its potential for rapid diversification makes it an invaluable tool in the quest for novel therapeutics, particularly in the development of kinase inhibitors and other targeted therapies.
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